Home > Products > Screening Compounds P35205 > Amsacrine lactate
Amsacrine lactate - 80277-11-8

Amsacrine lactate

Catalog Number: EVT-259870
CAS Number: 80277-11-8
Molecular Formula: C24H25N3O6S
Molecular Weight: 483.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Amsacrine Lactate is the lactate form of amsacrine, an aminoacridine analog and topoisomerase II inhibitor, with antineoplastic activity. Although the exact relationship between DNA binding and its activity has yet to be fully elucidated, amsacrine intercalates DNA through its acridine moiety, and its nonintercalative headgroup impedes topoisomerase II activity, augmenting enzyme-mediated DNA cleavage and resulting in DNA double-strand breaks. This ultimately induces programmed cell death.
An aminoacridine derivative that intercalates into DNA and is used as an antineoplastic agent.
Overview

Amsacrine lactate is a derivative of amsacrine, a synthetic aminoacridine compound primarily utilized in the treatment of acute leukemias and lymphomas. Amsacrine lactate is formulated to enhance the solubility and bioavailability of the active compound, making it suitable for intravenous administration. This compound exhibits significant cytotoxic activity against malignant cells by intercalating into DNA, thereby disrupting replication and transcription processes.

Source

Amsacrine lactate is derived from the parent compound amsacrine, which was first synthesized in the 1970s. The lactate formulation is designed to improve the pharmacokinetics and reduce toxicity associated with the original compound. Amsacrine itself is produced through a multi-step chemical synthesis process involving various reagents and solvents.

Classification

Amsacrine lactate belongs to the class of antineoplastic agents, specifically categorized as DNA intercalators. It is classified under cytotoxic drugs due to its mechanism of action that involves damaging DNA in cancer cells, leading to cell death.

Synthesis Analysis

Methods

The synthesis of amsacrine lactate involves several key steps:

  1. Starting Materials: The synthesis begins with 2'-methoxy-4'-nitrobutyranilide, which undergoes reduction to form an amine.
  2. Formation of Methanesulfonamide: The amine is then reacted with methanesulfonyl chloride to yield methanesulfonamide.
  3. Acridine Derivative Formation: The resulting product is reacted with 9-acridinyl chloride to produce amsacrine.
  4. Lactate Formulation: Amsacrine is then combined with lactic acid to create the lactate formulation, enhancing its solubility for intravenous use.

This synthesis process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product .

Molecular Structure Analysis

Structure

The molecular formula of amsacrine lactate is C21H19N3O3SC_{21}H_{19}N_{3}O_{3}S. The structure features an acridine core with a methanesulfonamide side chain and a lactate moiety that enhances solubility.

Data

  • Molecular Weight: Approximately 377.45 g/mol
  • Melting Point: The melting point range for amsacrine is between 230°C and 240°C .
Chemical Reactions Analysis

Reactions

Amsacrine lactate participates in various chemical reactions that are crucial for its pharmacological activity:

  1. Intercalation Reaction: Amsacrine lactate intercalates between base pairs in DNA, leading to disruption of replication and transcription.
  2. DNA Damage Response: The binding of amsacrine to DNA activates cellular pathways that result in apoptosis (programmed cell death) in cancer cells .

These reactions are fundamental to its efficacy as an antitumor agent.

Mechanism of Action

Process

The mechanism by which amsacrine lactate exerts its cytotoxic effects involves several steps:

  1. DNA Binding: Amsacrine lactate binds to DNA through intercalation, which distorts the DNA structure.
  2. Inhibition of Topoisomerase II: This binding inhibits topoisomerase II, an enzyme critical for DNA replication and repair.
  3. Induction of Apoptosis: The resultant DNA damage triggers apoptotic pathways, leading to cell death .

Data from studies indicate that cycling cells are more sensitive to amsacrine than resting cells, highlighting its effectiveness in targeting rapidly dividing cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Amsacrine lactate typically appears as a yellow crystalline powder.
  • Solubility: It is soluble in water due to the presence of lactic acid in its formulation.

Chemical Properties

Relevant analyses confirm that careful handling and preparation are essential due to potential irritation or necrosis upon extravasation during intravenous administration .

Applications

Scientific Uses

Amsacrine lactate is primarily used in clinical settings for:

  • Treatment of Acute Leukemias: It has shown effectiveness against acute myelogenous leukemia and acute lymphoblastic leukemia.
  • Combination Therapy: Often used in conjunction with other antileukemic agents such as cytarabine and vincristine to enhance therapeutic outcomes .
  • Research Applications: Investigated for its potential use in treating other malignancies and studying mechanisms of drug resistance in cancer therapy .
Historical Development and Synthesis of Amsacrine Lactate

Evolution of Acridine Derivatives in Antineoplastic Drug Design

The development of amsacrine (4′-(9-acridinylamino)methanesulfon-m-anisidide) represents a strategic evolution in acridine-based anticancer agents. Initial acridine compounds were investigated for their DNA-intercalating properties, but exhibited insufficient therapeutic indices and significant toxicities. Amsacrine emerged from systematic structure-activity relationship (SAR) studies focused on optimizing the acridine scaffold for enhanced cytotoxicity and reduced cross-resistance with anthracyclines. Unlike earlier acridines, amsacrine incorporates critical structural innovations: a methoxy group at the 3'-position and a methanesulfonamide group at the 4'-position of the anilino ring (Figure 1). These modifications significantly potentiated its DNA binding affinity and introduced specific topoisomerase II inhibition capabilities [1] [6].

The drug's mechanism involves dual actions: (1) DNA intercalation through its planar acridine ring system, preferentially binding to adenine-thymine (A-T) base pairs and distorting DNA geometry, thereby inhibiting replication and transcription; and (2) topoisomerase II poisoning by stabilizing the DNA-topoisomerase II cleavage complex, preventing religation of DNA double-strand breaks. Crucially, positional isomer studies demonstrated that the meta-methoxy substitution (m-AMSA) is essential for topoisomerase II inhibition, unlike its ortho-substituted counterpart (o-AMSA), which primarily intercalates without significant enzyme poisoning [4] [9]. This structure-specific activity established amsacrine as a mechanistically distinct agent from anthracyclines, explaining its clinical utility in anthracycline-resistant leukemias.

Synthetic Pathways for Amsacrine Lactate: Key Reaction Mechanisms and Optimization

The synthesis of amsacrine involves sequential functionalization of precursor molecules, culminating in the formation of the active ingredient, which is subsequently converted to the lactate salt for enhanced solubility. The established industrial synthesis proceeds through these optimized steps:

  • Sulfonation: 4-Nitro-m-anisidine undergoes sulfonation with methanesulfonyl chloride in anhydrous pyridine, yielding 4-nitro-3-methoxyphenyl-N-methanesulfonamide. This reaction exploits nucleophilic acyl substitution, where the aniline nitrogen attacks the electrophilic sulfur of methanesulfonyl chloride. Key optimization involves strict temperature control (0–5°C) to suppress disubstitution [1].

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the nitro group to an amino group, producing 4-amino-3-methoxyphenyl-N-methanesulfonamide. Pressure (50 psi) and solvent purity are critical for achieving >95% yield without dehalogenation side products.

  • Acridine Coupling: The key intermediate reacts with 9-chloroacridine in refluxing ethanol containing potassium carbonate. This aromatic nucleophilic substitution (SNAr) proceeds via a Meisenheimer complex, where the electron-deficient C9 of the acridine ring is attacked by the nucleophilic amine of the substituted aniline. The reaction requires 12-18 hours under reflux for completion [1].

Conversion to Lactate Salt: The free base (amsacrine) is dissolved in warm ethanol and treated with stoichiometric L-lactic acid. Crystallization yields amsacrine lactate (Figure 2). This salt form drastically improves aqueous solubility (>50 mg/mL vs. <1 mg/mL for free base) while maintaining chemical stability. The lactate counterion was selected over alternatives (e.g., HCl, mesylate) due to favorable crystallinity, stability profiles, and biocompatibility [3].

Table 1: Key Reactions in Amsacrine Lactate Synthesis [1]

StepStarting MaterialReaction ConditionsProductYield (%)Key Optimization
Sulfonation4-Nitro-m-anisidineMethanesulfonyl chloride, pyridine, 0-5°C, 3h4-Nitro-3-methoxyphenyl-N-methanesulfonamide85-90Temperature control prevents disulfonation
ReductionSulfonated nitro compoundH₂ (50 psi), 10% Pd/C, ethanol, 4h4-Amino-3-methoxyphenyl-N-methanesulfonamide92-95Catalyst activation minimizes dehalogenation
Acridine CouplingAmino-sulfonamide + 9-ChloroacridineK₂CO₃, refluxing ethanol, 12-18hAmsacrine free base75-80Excess 9-chloroacridine (1.2 eq) drives completion
Salt FormationAmsacrine + L-Lactic acidEthanol, 60°C, crystallizationAmsacrine lactate95Stoichiometric control (1:1 molar ratio)

Comparative Analysis of Amsacrine Formulations: AMSA-NCL vs. AMSA-Lactate

The original amsacrine formulation (AMSA-NCL) utilized the free base dissolved in organic co-solvents (e.g., N,N-dimethylacetamide) for clinical infusion. This presented significant challenges: limited solubility requiring large volumes of co-solvents, injection site toxicity, and complex handling protocols. The development of AMSA-lactate (a lyophilized water-soluble salt) addressed these limitations through fundamental physicochemical improvements [3].

Pharmacokinetic Equivalence: A pivotal crossover study in 13 acute non-lymphoblastic leukemia patients established bioequivalence between the formulations. Following intravenous infusion (75-90 mg/m² over 1 hour), both formulations exhibited biphasic elimination with no statistically significant differences in terminal half-life (AMSA-NCL: 7.1 ± 1.2 h vs. AMSA-lactate: 6.3 ± 0.9 h), volume of distribution (105 ± 18 L/m² vs. 99 ± 15 L/m²), or area under the curve (AUC). Critically, nadir white blood cell counts correlated with total AUC (r = -0.82, p<0.01), confirming equivalent pharmacodynamic effects despite formulation differences [3].

Protein Binding and Metabolism: Both formulations exhibit extensive plasma protein binding (96-98%), primarily to alpha-1-acid glycoprotein and albumin. However, AMSA-lactate demonstrates marginally higher unbound fraction (2.78% ± 0.53) compared to its analogue CI-921 (0.33% ± 0.04), contributing to its tissue distribution profile. Metabolism occurs primarily via hepatic glutathione conjugation and oxidation pathways. Notably, the neutrophil enzyme myeloperoxidase oxidizes amsacrine to a quinone diimine intermediate, suggesting a potential role in myeloid-specific cytotoxicity and myelosuppression [2] [10].

Table 2: Comparative Pharmaceutical Properties of Amsacrine Formulations [3] [10]

PropertyAMSA-NCL (Free Base)AMSA-Lactate (Lyophilized Salt)
Chemical Solubility<1 mg/mL in water; requires DMA* co-solvent>50 mg/mL in water
Clinical PreparationComplex dilution from DMA stock solutionReconstitution with sterile water
Pharmacokineticst½α=0.5h, t½β=7.1h, Vd=105 L/m², CL=0.43 L/h/kgt½α=0.4h, t½β=6.3h, Vd=99 L/m², CL=0.41 L/h/kg
Protein Binding96-98% (primarily α1-acid glycoprotein)96-98% (equivalent profile)
Metabolic PathwaysHepatic oxidation (myeloperoxidase), glutathione conjugationIdentical to AMSA-NCL
Clinical AdvantagesN/ASimplified administration, reduced infusion volume, elimination of organic solvents, improved stability

*DMA: N,N-dimethylacetamide

The lactate salt formulation offers decisive clinical advantages: elimination of potentially toxic co-solvents, simplified reconstitution (water instead of ethanol/DMA mixtures), reduced infusion volumes, and improved physicochemical stability. These attributes established AMSA-lactate as the preferred formulation in contemporary protocols for acute leukemias [3] [8].

Properties

CAS Number

80277-11-8

Product Name

Amsacrine lactate

IUPAC Name

N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide;2-hydroxypropanoic acid

Molecular Formula

C24H25N3O6S

Molecular Weight

483.5 g/mol

InChI

InChI=1S/C21H19N3O3S.C3H6O3/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;1-2(4)3(5)6/h3-13,24H,1-2H3,(H,22,23);2,4H,1H3,(H,5,6)

InChI Key

NYGZSXVEKMITFN-UHFFFAOYSA-N

SMILES

CC(C(=O)O)O.COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42

Solubility

Soluble in DMSO

Synonyms

AMSA
AMSA P D
AMSA P-D
AMSA PD
Amsacrina
Amsacrine
Amsidine
Amsidyl
Cain Acridine
Cain's Acridine
Cains Acridine
m-AMSA
meta AMSA
meta-AMSA
NSC 141549
NSC 156303
NSC 249992
NSC-141549
NSC-156303
NSC-249992
NSC141549
NSC156303
NSC249992
SN 11841
SN-11841
SN11841

Canonical SMILES

CC(C(=O)O)O.COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.